molecular formula C13H20N2O B591261 2-(Propylamino)-p-propionotoluidide CAS No. 744961-76-0

2-(Propylamino)-p-propionotoluidide

Cat. No.: B591261
CAS No.: 744961-76-0
M. Wt: 220.316
InChI Key: AQVLBLGVVXVVHN-UHFFFAOYSA-N
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Description

2-(Propylamino)-p-propionotoluidide is a chemical compound with the molecular formula C13H20N2O. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is structurally related to prilocaine, a local anesthetic commonly used in dental procedures .

Mechanism of Action

Target of Action

It’s structurally related to prilocaine, which is known to act on sodium channels on the neuronal cell membrane . These channels play a crucial role in the propagation of nerve impulses.

Mode of Action

Prilocaine limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels . It’s plausible that 2-(Propylamino)-p-propionotoluidide might have a similar interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-p-propionotoluidide typically involves the reaction of 4-methylphenylacetic acid with propylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of propylamine replaces the carboxyl group of the acid, forming the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-p-propionotoluidide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propylamino)-p-propionotoluidide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Related to prilocaine, it is explored for its anesthetic properties and potential use in pain management.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylamino)-p-propionotoluidide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to prilocaine, it may offer different pharmacokinetics and dynamics, making it suitable for specific medical and industrial applications .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLBLGVVXVVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744961-76-0
Record name 2-(Propylamino)-p-propionotoluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744961760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(PROPYLAMINO)-P-PROPIONOTOLUIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU85595T1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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